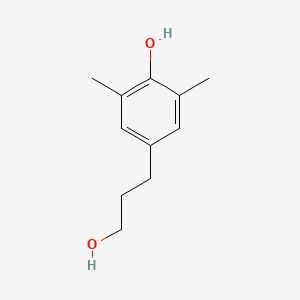

4-(3-Hydroxypropyl)-2,6-dimethylphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3-Hydroxypropyl)-2,6-dimethylphenol, also known as HPMPD or HPPD inhibitor, is a chemical compound that has been widely used in scientific research. It belongs to the class of phenolic compounds and is known for its ability to inhibit the activity of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).

Applications De Recherche Scientifique

Biodegradation of 2,6-Dimethylphenol

- Mycobacterium neoaurum B5-4 can degrade 2,6-Dimethylphenol (2,6-DMP), a monomer of polyphenylene oxide used in plastics, providing a potential for bioremediation of 2,6-DMP-contaminated environments. This process involves initial conversion of 2,6-DMP to hydroquinone derivatives and subsequent breakdown into components of the tricarboxylic acid (TCA) cycle. This microbial degradation approach is significant for reducing environmental pollution by 2,6-DMP residues (Ji et al., 2019).

Chemical Synthesis and Applications

Selective Oxidative Para C-C Dimerization

- 2,6-Dimethylphenol undergoes selective oxidative coupling to form 3,5,3',5'-tetramethyl-biphenyl-4,4'-diol, facilitated by (diacetoxyiodo)benzene. This process is a crucial step in chemical synthesis, demonstrating the reactivity and utility of 2,6-Dimethylphenol in forming complex organic compounds (Boldron et al., 2005).

Synthesis of 4-Alkoxymethylphenols

- 4-Alkoxymethyl-2,6-dimethylphenols can be synthesized from 2,4,6-trimethylphenol using a copper(II) chloride-acetoxime catalyst in alcohols at ambient temperatures. This method extends the applications of 2,6-dimethylphenol derivatives in various chemical syntheses (Shimizu et al., 1991).

Antioxidant Properties

Evaluation of Antioxidant Properties

- 2,6-Dimethylphenol, compared with other phenols and their nitrosoderivatives, exhibits specific antioxidant properties. Its reactivity and effectiveness in scavenging radicals and inhibiting lipid peroxidation have been analyzed, highlighting its potential utility in applications requiring antioxidant properties (Rigobello et al., 2004).

Polymerization and Catalysis

Aromatic Amine Ligand/Copper(I) Chloride Catalyst System

- The polymerization of 2,6-Dimethylphenol using aromatic amine ligands and copper(I) chloride shows high efficiency, particularly with the 4-aminopyridine/Cu(I) system. This study is essential for understanding the polymerization processes of phenols and developing efficient catalyst systems (Kim et al., 2018).

Spectroscopy and Physical Properties

Fluorescence and Phosphorescence Spectra

- The study of fluorescence and phosphorescence spectra of dimethylphenols, including 2,6-Dimethylphenol, at low temperatures provides insights into their electronic properties and the influence of methyl groups on the phenolic hydroxyl group. This research contributes to the fundamental understanding of the photophysical properties of dimethylphenols (Vert et al., 1987).

Propriétés

IUPAC Name |

4-(3-hydroxypropyl)-2,6-dimethylphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-8-6-10(4-3-5-12)7-9(2)11(8)13/h6-7,12-13H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNKZYJQVAGZCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)CCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide](/img/structure/B2569444.png)

![3-(2-Ethoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one](/img/structure/B2569446.png)

![Ethyl 3-(4-chlorophenyl)-5-[(2,6-difluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2569459.png)

![3-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2569462.png)

![5-[4-Chloro-1-(2,2-difluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2569467.png)